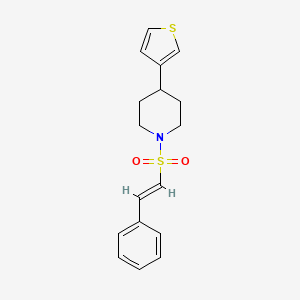![molecular formula C15H15ClN6 B2879059 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380071-65-6](/img/structure/B2879059.png)
5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine Core: Starting with a chlorinated pyridine derivative, such as 5-chloropyridine-3-carbonitrile, which serves as the core structure.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions. This often involves reacting the chlorinated pyridine with piperazine under basic conditions.
Pyridazine Attachment: The final step involves the introduction of the pyridazine moiety. This can be achieved through a coupling reaction with a suitable pyridazine derivative, such as 6-methylpyridazine, using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has been studied for its potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridazine moieties can bind to active sites, altering the function of the target protein. This can lead to changes in cellular processes, ultimately exerting the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 5-Chloro-6-[4-(5-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 5-Chloro-6-[4-(6-ethylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the specific positioning of the chloro and nitrile groups on the pyridine ring, as well as the methyl group on the pyridazine ring. These structural features can influence its reactivity and biological activity, making it distinct in its class.
Properties
IUPAC Name |
5-chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-11-2-3-14(20-19-11)21-4-6-22(7-5-21)15-13(16)8-12(9-17)10-18-15/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQHNOKHTNEOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
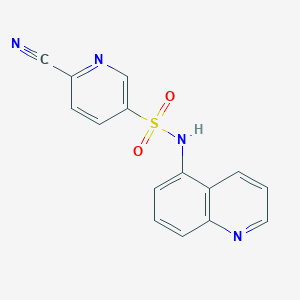

![4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid](/img/structure/B2878981.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878985.png)
![Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate](/img/structure/B2878987.png)
![N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2878988.png)
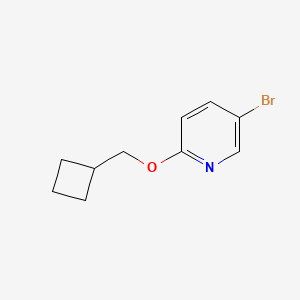

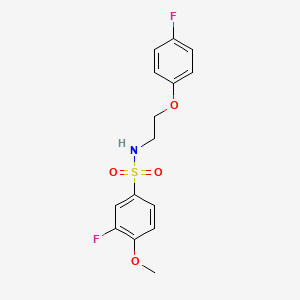

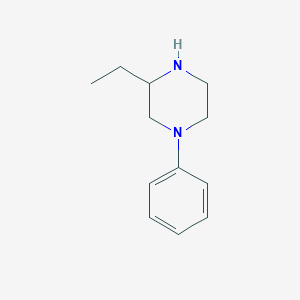
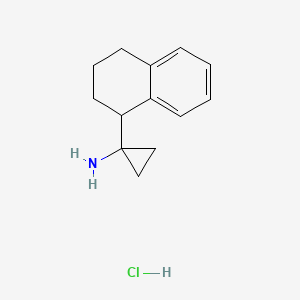
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2878998.png)
